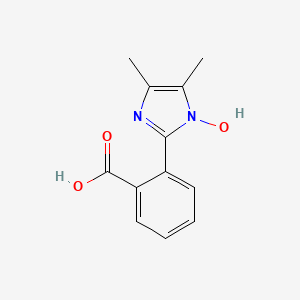
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid is a chemical compound that features a benzoic acid moiety linked to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid typically involves the reaction of 4,5-dimethylimidazole with a benzoic acid derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the imidazole and benzoic acid moieties .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the imidazole ring can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 2-(1-Keto-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid.
Reduction: Formation of 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzyl alcohol.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid exerts its effects involves its ability to coordinate with metal ions. The hydroxyl and carboxyl groups on the compound can form stable complexes with metal ions, which can then interact with biological targets or participate in catalytic processes. The imidazole ring also plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-Dimethyl-1H-imidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzoic acid moiety.
1-Hydroxy-4,5-dimethylimidazole: Lacks the benzoic acid group, making it less versatile in forming complexes.
Uniqueness
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid is unique due to its combination of a benzoic acid moiety and an imidazole ring, which allows it to form stable complexes with metal ions and exhibit luminescent properties. This makes it particularly valuable in applications requiring both stability and reactivity .
Propriétés
IUPAC Name |
2-(1-hydroxy-4,5-dimethylimidazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-8(2)14(17)11(13-7)9-5-3-4-6-10(9)12(15)16/h3-6,17H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOANNVRSUQKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=CC=C2C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














